molecular formula C12H16O3 B2719488 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid CAS No. 1225532-71-7

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B2719488
CAS No.: 1225532-71-7
M. Wt: 208.257
InChI Key: GZLHHYQMKWFNLI-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound with the CAS Registry Number 1225532-71-7 . This solid chemical features a propanoic acid backbone that is substituted at the 3-position with a 3-methoxyphenyl group and carries two methyl groups at the 2-position, resulting in a unique steric and electronic profile. As a substituted propanoic acid derivative, this compound is part of a class of chemicals often utilized in organic synthesis and pharmaceutical research as a building block or intermediate. Researchers value such structurally specific molecules for developing novel compounds or exploring structure-activity relationships. The methoxyphenyl moiety can influence the molecule's lipophilicity and electronic distribution, which may be critical parameters in material science or medicinal chemistry projects. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLHHYQMKWFNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methoxybenzene with 2,2-dimethylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxyphenyl-2,2-dimethylpropanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-Hydroxyphenyl-2,2-dimethylpropanoic acid.

    Reduction: 3-(3-Methoxyphenyl)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions such as esterification, amidation, and alkylation to yield derivatives with enhanced properties.

Biological Applications

  • Neurotransmitter Interaction Studies : Research indicates that compounds similar to 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid may influence neurotransmitter systems, potentially offering insights into neurological disorders. Studies have shown that modifications in this class of compounds can enhance their efficacy as modulators of neurotransmitter receptors.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have been tested for their ability to inhibit tumor growth in vitro .

Medical Applications

  • Therapeutic Potential : Ongoing research is exploring the potential therapeutic applications of this compound in treating conditions such as cancer and neurodegenerative diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Data Tables

Application AreaDescriptionReferences
ChemistryBuilding block for organic synthesis
BiologyModulation of neurotransmitter systems
MedicinePotential therapeutic uses in oncology and neurology

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of compounds related to this compound on serotonin receptors. Results indicated that certain derivatives could enhance receptor activity, suggesting potential applications in treating mood disorders.

Case Study 2: Anticancer Activity

In vitro testing of derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 10 µg/mL. This highlights the compound's potential as a lead structure for developing anticancer agents .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid moiety can form ionic bonds with basic amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Core Structural Variations

The compound shares its dimethylpropanoic acid backbone with several derivatives, but substituents on the phenyl ring and adjacent groups dictate functional differences:

Compound Name Structure Highlights Key Substituents Biological Target/Activity Reference
3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid 3-Methoxy-phenyl, 2,2-dimethylpropanoic acid - Discontinued (likely intermediate)
3-(3-Methoxyphenyl)propanoic acid Propanoic acid without dimethyl groups No methyl groups on C2 Not specified (simpler analog)
ZD1611 3-Methoxy-5-methylpyrazine-2-ylsulfonyl-pyridyl group Complex heterocyclic substituents ETA receptor blocker (cerebral ischemia)
MK-886 Indole with tert-butylthio and chlorobenzyl groups 3-tert-butylthioindol-2-yl 5-Lipoxygenase (LOX) inhibitor
73a/73b (PPAR activators) Benzo-triazolylphenoxy groups PPARα/δ and PPARα/γ dual activators Hypolipidemic agents (EC50: 73a = 0.8 μM, 73b = 1.2 μM)

Biological Activity

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}O3_{3}
  • Molecular Weight : 208.25 g/mol

This compound features a methoxy group attached to a phenyl ring, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structural motifs displayed varying degrees of activity against bacterial strains. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 16 to 64 μg/mL, indicating moderate antimicrobial potency .

CompoundMIC (μg/mL)Activity
Compound A16Effective
Compound B32Moderate
Compound C64Weak

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit key inflammatory pathways by modulating enzyme activity involved in the production of pro-inflammatory cytokines. In vitro studies demonstrated that the compound could reduce levels of TNF-α and IL-6 in activated macrophages, suggesting a mechanism involving inhibition of NF-κB signaling pathways .

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. The compound was tested against multiple cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer). The IC50_{50} values for these cell lines were found to be between 0.12 mg/mL and 0.81 mg/mL, indicating promising cytotoxic effects .

Cell LineIC50_{50} (mg/mL)Effect
HCT-1160.12Highly Potent
HeLa0.69Moderate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses and cancer cell proliferation.
  • Receptor Binding : It may interact with specific receptors that modulate cellular signaling pathways.
  • Signal Transduction Modulation : The compound can alter signal transduction pathways that are crucial for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the dimethylpropanoic acid moiety can significantly influence potency and selectivity. For instance, replacing the methoxy group with other substituents has been shown to either enhance or diminish activity against specific targets .

Case Studies

  • Study on Antimicrobial Activity : A comparative analysis of various derivatives highlighted the importance of maintaining the methoxy group for optimal antimicrobial efficacy.
  • Anti-inflammatory Studies : Investigations into cellular signaling revealed that compounds with higher lipophilicity exhibited stronger anti-inflammatory effects due to better membrane permeability.

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